molecular formula C10H13NO3 B8327097 6-Butyl-2-oxo-1,2-dihydro-isonicotinic acid

6-Butyl-2-oxo-1,2-dihydro-isonicotinic acid

Cat. No. B8327097
M. Wt: 195.21 g/mol
InChI Key: MTKGDBBIDNQTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05254543

Procedure details

4.9 g (25 mmol) of 6-butyl-2-oxo-1,2-dihydro-isonicotinic acid are refluxed for 1.5 h with 1.79 g (12.5 mmol) of copper(I) oxide in 50 ml of quinoline (237° C). After filtering off, the volatile constituents are removed by distillation in vacuo (110° C. at 17 mbar, then 67° C. at 9 mbar). The residue is chromatographed twice on silica gel using dichloromethane/methanol (40:1) → (20:1) and the product is stirred in petroleum ether.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.79 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[NH:6][C:7](=[O:14])[CH:8]=[C:9]([CH:13]=1)C(O)=O)[CH2:2][CH2:3][CH3:4]>N1C2C(=CC=CC=2)C=CC=1.[Cu-]=O>[CH2:1]([C:5]1[NH:6][C:7](=[O:14])[CH:8]=[CH:9][CH:13]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
C(CCC)C=1NC(C=C(C(=O)O)C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
1.79 g
Type
catalyst
Smiles
[Cu-]=O

Conditions

Stirring
Type
CUSTOM
Details
the product is stirred in petroleum ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off
CUSTOM
Type
CUSTOM
Details
the volatile constituents are removed by distillation in vacuo (110° C. at 17 mbar
CUSTOM
Type
CUSTOM
Details
67° C.
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed twice on silica gel

Outcomes

Product
Name
Type
Smiles
C(CCC)C1=CC=CC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.